Cyclobutane-1,1-dicarboxamide

CAS No.: 33582-68-2

Cat. No.: VC3821089

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33582-68-2 |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | cyclobutane-1,1-dicarboxamide |

| Standard InChI | InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10) |

| Standard InChI Key | VEQSYQFANVTOGA-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C(=O)N)C(=O)N |

| Canonical SMILES | C1CC(C1)(C(=O)N)C(=O)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

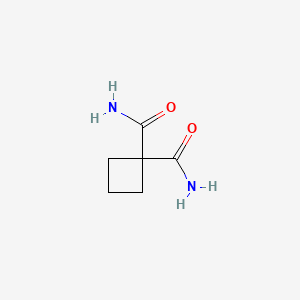

Cyclobutane-1,1-dicarboxamide consists of a four-membered cyclobutane ring with two carboxamide (-CONH) groups attached to the same carbon atom. The SMILES notation highlights the symmetry of the molecule, with both amide groups occupying equatorial positions relative to the strained cyclobutane ring . The InChIKey further confirms its unique stereoelectronic configuration .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Cyclobutane-1,1-dicarboxamide | |

| Molecular Formula | ||

| Molecular Weight | 142.16 g/mol | |

| SMILES | C1CC(C1)(C(=O)N)C(=O)N | |

| InChIKey | VEQSYQFANVTOGA-UHFFFAOYSA-N |

The cyclobutane ring introduces significant angle strain, with bond angles deviating from the ideal tetrahedral geometry. This strain influences the compound’s reactivity, making it a substrate for ring-opening reactions or stabilization via conjugation with the amide groups .

Synthesis and Manufacturing

Synthetic Pathways

Cyclobutane-1,1-dicarboxamide is typically synthesized via amide formation from its dicarboxylic acid or ester precursors. A key intermediate is diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1), which undergoes aminolysis with ammonia or ammonium salts .

Reaction Scheme:

This reaction is typically conducted under reflux conditions in ethanol or methanol, with catalytic bases like sodium ethoxide enhancing nucleophilic attack by ammonia . The crude product is purified via recrystallization from hot water or ethanol, yielding a white crystalline solid with a melting point of .

| Supplier | Packaging | Price | Purity |

|---|---|---|---|

| Sigma-Aldrich | 5 g | $79.9 | |

| BOC Sciences | 1 g | $95.43 | |

| American Custom Chemicals | 5 g | $841.77 |

Physicochemical Properties

Thermal Stability

Cyclobutane-1,1-dicarboxamide exhibits remarkable thermal stability, with a melting point of and no observed decomposition below . This stability arises from strong intermolecular hydrogen bonding between amide groups, as evidenced by its crystalline structure .

Solubility and Reactivity

The compound is sparingly soluble in water ( at ) but dissolves readily in polar aprotic solvents like DMSO and DMF. The pKa of indicates weak acidity, likely from the amide protons . Under basic conditions, it may undergo hydrolysis to form 1,1-cyclobutanedicarboxylic acid (CAS 5445-51-2), a reaction exploited in controlled drug release systems .

Applications in Organic Synthesis

Building Block for Heterocycles

The strained cyclobutane ring and electron-withdrawing amide groups make this compound a valuable precursor for nitrogen-containing heterocycles. For example, thermal decomposition yields bicyclic lactams, which are intermediates in pharmaceutical agents targeting neurological disorders .

Coordination Chemistry

The carboxamide groups act as bidentate ligands, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in oxidation reactions, though industrial adoption remains limited due to competing ligands with higher stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume